molecular formula C5H10N4 B15248035 N,N,4-Trimethyl-4H-1,2,4-triazol-3-amine

N,N,4-Trimethyl-4H-1,2,4-triazol-3-amine

Cat. No.: B15248035
M. Wt: 126.16 g/mol
InChI Key: TYHHXWPMHFFKPB-UHFFFAOYSA-N
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Description

N,N,4-Trimethyl-4H-1,2,4-triazol-3-amine (CAS Registry Number: 500884-63-9) is a chemical compound with the molecular formula C 5 H 10 N 4 and a molecular weight of 126.16 g/mol . Its structure features a 1,2,4-triazole ring, a well-characterized heterocyclic system known for its versatility in scientific research . The 1,2,4-triazole scaffold is recognized as a significant pharmacophore in medicinal chemistry and is present in several therapeutically active molecules . Compounds containing this core structure have been extensively investigated for a wide spectrum of biological activities, including potential as anticancer agents through mechanisms such as tubulin inhibition , as well as for antimicrobial , anti-inflammatory, and antifungal properties . This makes the 1,2,4-triazole ring a valuable building block in drug discovery and development efforts . Furthermore, this class of compounds is often explored as a bioisostere for amide and thioamide functions, which can be used to modulate the properties of peptide mimetics and other bioactive molecules . Researchers can utilize this specific, N,N-dimethylated triazole amine as a key chemical intermediate or a building block for the synthesis of more complex molecules . It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

N,N,4-trimethyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H10N4/c1-8(2)5-7-6-4-9(5)3/h4H,1-3H3

InChI Key

TYHHXWPMHFFKPB-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-Trimethyl-4H-1,2,4-triazol-3-amine typically involves the reaction of 3-amino-1,2,4-triazole with methylating agents. One common method is the methylation of 3-amino-1,2,4-triazole using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale methylation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N,4-Trimethyl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N,4-Trimethyl-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N,N,4-Trimethyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzyme activity or disrupt biological pathways. The compound’s methyl groups enhance its lipophilicity, facilitating its penetration into biological membranes and increasing its efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Triazol-3-amine derivatives exhibit diverse physical properties depending on substituents. Key examples include:

Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR, δ ppm) Reference
5-(4-Methoxyphenyl)-1-phenyl-1,2,4-triazol-3-amine 4-MeO-C₆H₄, C₆H₅ 198–200 47 7.44–7.37 (m, 7H), 3.82 (s, 3H)
5-(4-Nitrophenyl)-1-phenyl-1,2,4-triazol-3-amine 4-NO₂-C₆H₄, C₆H₅ 202–204 52 8.19–8.17 (d, 2H), 7.65–7.64 (d, 2H)
5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine C₆H₅, p-CH₃-C₆H₄ N/A 62 2.28 (s, 3H, CH₃)
N-Nitro-1H-1,2,4-triazol-3-amine NO₂ N/A N/A N/A (energetic properties studied)
  • Key Observations: Electron-donating groups (e.g., -OCH₃) lower melting points compared to electron-withdrawing groups (e.g., -NO₂) due to reduced intermolecular interactions . Methyl groups at the triazole N-atoms improve crystallinity and stability, as seen in N,N,1-trimethyl analogs .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N,N,4-Trimethyl-4H-1,2,4-triazol-3-amine, and how do reaction conditions influence yield and purity?

  • Methodology : Microwave-assisted synthesis under controlled temperatures (150–200°C) and short reaction times (1–5 min) improves regioselectivity and reduces byproducts. For example, microwave irradiation at 350 W for 3–5 min with catalysts like Pd(OAc)₂ enhances yields to >80% . Purification via recrystallization (ethanol or ethyl acetate) and TLC monitoring (hexane:ethyl acetate mobile phases) ensures >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 7.8–8.2 ppm for triazole protons; δ 150–165 ppm for C=N groups) .
  • FT-IR : Identifies key functional groups (e.g., C=N stretches at 1630–1670 cm⁻¹, N-H stretches at 3100–3300 cm⁻¹) .
  • Elemental Analysis : Validates molecular composition (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How do substituent modifications on the triazole ring alter biological activity, and what mechanistic insights explain these changes?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., nitro, chloro) at the 5-position enhance antimicrobial activity by increasing electrophilicity and target binding (e.g., MIC values <10 µM against S. aureus) .
  • Bioisosteric Replacements : Substituting the methyl group with oxetane () improves metabolic stability via steric shielding, mimicking carbonyl groups in enzyme pockets .

Q. How can computational methods like DFT and Hirshfeld surface analysis predict reactivity and intermolecular interactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (e.g., 4.5–5.0 eV for nitro-substituted derivatives), correlating with redox activity .
  • Hirshfeld Analysis : Maps crystal packing interactions (e.g., 30% H-bonding, 20% π-π contacts) to explain solubility and polymorphism trends .

Q. Why do crystallographic refinements of triazole derivatives face challenges, and how can SHELX software address these?

  • Methodology :

  • High-Resolution Data : SHELXL refines twinned or disordered structures (e.g., R-factor <0.05 for 1.0 Å data) by iterative least-squares minimization .
  • Pseudo-Symmetry Handling : SHELXD resolves phase ambiguities in low-symmetry space groups (e.g., P1) using dual-space recycling .

Q. What experimental and statistical approaches resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Meta-Analysis : Compare IC₅₀ values (e.g., anticancer activity ranges from 2–50 µM) using standardized assays (MTT or SRB) to control for cell-line variability .
  • Multivariate Regression : Identifies outliers in synthetic yields (e.g., 47% vs. 82%) by correlating with reaction parameters (temperature, catalyst loading) .

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